Ethyl 4-(furan-2-yl)benzoate
Description
Contextualizing Ethyl 4-(furan-2-yl)benzoate within Furan (B31954) and Benzoate (B1203000) Chemistry
Furan is a five-membered aromatic heterocycle containing an oxygen atom, known for its electron-rich nature and distinct reactivity. mdpi.comnih.gov Furan and its derivatives are widespread in nature and are integral components of many biologically active compounds and pharmaceuticals. nih.govrsc.org The furan nucleus is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. nih.govrsc.org This has led to the development of numerous furan-containing drugs with a wide spectrum of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties. mdpi.comsoton.ac.uk
On the other hand, benzoates, which are esters of benzoic acid, are also crucial in chemical synthesis. They are frequently used as precursors in the production of more complex molecules, including pharmaceuticals and materials with specific optical properties. academie-sciences.fr For instance, the benzoate structure is a key component in the design of liquid crystals and other optoelectronic materials. academie-sciences.fr
This compound effectively combines these two important chemical motifs. The furan ring provides a site for further functionalization and influences the electronic properties of the molecule, while the ethyl benzoate portion offers a handle for modifications such as hydrolysis to the corresponding carboxylic acid or transformation into other functional groups. This dual functionality makes it a highly valuable building block in organic synthesis.
The most common and efficient method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. rsc.orgvulcanchem.comwiley-vch.de This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. nih.gov In the case of this compound, the reaction typically involves the coupling of furan-2-boronic acid with ethyl 4-bromobenzoate (B14158574). vulcanchem.comrsc.orgnih.gov This method is favored for its high yields, tolerance of various functional groups, and relatively mild reaction conditions. nih.govnih.gov
Plausible Synthesis via Suzuki-Miyaura Coupling:
| Reactants | Catalyst | Base | Solvent | Product |
|---|---|---|---|---|
| Furan-2-boronic acid, Ethyl 4-bromobenzoate | Palladium catalyst (e.g., Pd(PPh₃)₄) | Inorganic base (e.g., K₂CO₃, K₃PO₄) | Organic solvent (e.g., Toluene, DMF) | This compound |
Research Significance and Academic Relevance of the Compound
The academic relevance of this compound stems from its role as a key intermediate in the synthesis of novel compounds with potential applications in both medicine and materials science. Its derivatives have been the subject of numerous studies, highlighting the compound's versatility.
In the field of medicinal chemistry, derivatives of this compound have been investigated for their potential as therapeutic agents. For example, it has been used as a starting material in the synthesis of novel inhibitors for human sirtuin 2 (SIRT2), an enzyme implicated in various diseases, including cancer and neurodegenerative disorders. mdpi.com The core structure of this compound allows for systematic modifications to optimize the inhibitory activity and selectivity of the final compounds. mdpi.com
In materials science, the rigid, aromatic core of this compound and its derivatives makes them attractive candidates for the development of new liquid crystals. soton.ac.ukfrontiersin.org Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal, and they are essential components of display technologies like LCDs. By modifying the structure of this compound, for instance by attaching long alkyl chains, researchers can fine-tune the mesomorphic properties (the behavior of a substance in its liquid crystalline state) to create materials with specific phase transitions and optical characteristics. frontiersin.orgbeilstein-journals.orgbiointerfaceresearch.com The photophysical properties of furan-benzoate derivatives are also an area of active research, with potential applications in organic light-emitting diodes (OLEDs) and other electronic devices. mdpi.comrsc.orgresearchgate.net
The compound's presence in the catalogs of major chemical suppliers and its citation in numerous research articles and patents underscore its importance as a readily available and valuable building block for the scientific community. molport.comgoogle.com
Physicochemical Properties of this compound:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₂O₃ |
| Molecular Weight | 216.23 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 65-67 °C |
| Boiling Point | 337.5 ± 17.0 °C at 760 mmHg |
| Solubility | Soluble in organic solvents like DMSO and methanol |
Structure
3D Structure
Properties
CAS No. |
69277-27-6 |
|---|---|
Molecular Formula |
C13H12O3 |
Molecular Weight |
216.23 g/mol |
IUPAC Name |
ethyl 4-(furan-2-yl)benzoate |
InChI |
InChI=1S/C13H12O3/c1-2-15-13(14)11-7-5-10(6-8-11)12-4-3-9-16-12/h3-9H,2H2,1H3 |
InChI Key |
IOKSGGUJHUNARM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=CO2 |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Reaction Design
Established Synthetic Routes for Ethyl 4-(furan-2-yl)benzoate and Derivatives
The synthesis of this compound and its derivatives can be achieved through several established chemical pathways. These methods include direct C-H arylation and diazotization, multi-step synthesis involving coupling reactions, and subsequent modifications of the ester group to form hydrazones and oxadiazoles.
C-H Arylation and Diazotization Strategies
Modern synthetic approaches, such as palladium-catalyzed C-H arylation, provide a direct method for forming the crucial carbon-carbon bond between the furan (B31954) and benzoate (B1203000) rings. One specific example involves the reaction of benzocaine (B179285) with furan in a nitrogen atmosphere, utilizing tert-butyl nitrite (B80452) and dimethyl sulfoxide (B87167) (DMSO) as the solvent, followed by purification to yield this compound. acs.org Another strategy is the diazotization of aniline (B41778) derivatives, followed by coupling with furan-containing aldehydes. For instance, starting with 2-chloro-4-nitroaniline, a diazonium salt is formed using sodium nitrite in an acidic aqueous medium at low temperatures (0–5°C). This salt is then reacted with furfural (B47365) in the presence of a copper chloride catalyst. Subsequent reduction of the nitro group yields the target aniline derivative, a process that can be adapted for benzoate derivatives. These diazotization reactions can produce intermediate compounds in good yields, typically between 67-72%, after recrystallization.
Multi-Step Synthesis Approaches
Multi-step syntheses are also commonly employed to construct this compound and its more complex derivatives. These routes often involve the sequential formation of the furan and another heterocyclic moiety, followed by their coupling. For example, the synthesis of a dihydropyridazinone derivative incorporating the this compound structure involves several key stages. This can include the initial formation of the furan ring through cyclization of appropriate precursors, followed by the synthesis of a pyridazinone moiety from the reaction of hydrazine (B178648) derivatives with diketones or ketoesters. The final step often employs a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to link the furan and pyridazinone units.
Ester Modifications leading to Hydrazone and Oxadiazole Derivatives
The ester group of this compound provides a reactive site for further chemical modifications, leading to the synthesis of hydrazone and oxadiazole derivatives.
Hydrazone Derivatives: Hydrazones can be synthesized by reacting the corresponding hydrazide with aldehydes or ketones under acidic conditions. researchgate.netresearchgate.net For example, ethyl 4-hydrazinobenzoate hydrochloride can be used as an intermediate to produce furan-2-phenylhydrazones from their respective aldehydes. researchgate.netresearchgate.net The synthesis of a novel hydrazone, (E)-Ethyl-4-(2-(furan-2-ylmethylene)hydrazinyl)benzoate (EFHB), has been reported and characterized using various spectroscopic methods. researchgate.netresearchgate.net
Oxadiazole Derivatives: The synthesis of 1,3,4-oxadiazoles often starts from an acid hydrazide. orientjchem.org A common pathway involves the reaction of an acid hydrazide with a carboxylic acid or acid chloride, followed by cyclization of the resulting diacylhydrazine using a dehydrating agent like phosphorus oxychloride. orientjchem.org Another method involves the oxidative cyclization of acyl hydrazones. core.ac.uk For instance, 2,5-disubstituted-1,3,4-oxadiazole derivatives can be synthesized from a 4-[5-(Naphtho[2,1-b]furan-2-yl)-1,3,4-oxadiazol-2-yl]aniline intermediate by reacting it with carboxylic acids in the presence of HATU and N,N-diisopropylethylamine. nih.gov
Green Chemistry Principles in Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of this compound and its derivatives to create more environmentally friendly and efficient processes.
Microwave-Assisted Synthetic Protocols
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and cleaner reactions. researchgate.netchemmethod.com This technique has been successfully applied to the synthesis of various furan and oxadiazole derivatives. researchgate.netrjptonline.org For example, the synthesis of ethyl 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been achieved with increased yields (by 17-23%) and significantly reduced reaction times compared to conventional heating methods. mdpi.com Similarly, microwave assistance has been used in the preparation of boron-containing α-acyloxyamide analogs, demonstrating the broad applicability of this technology. mdpi.com
Solvent-Free and Aqueous Media Reaction Considerations
The use of benign solvents, such as water, or the elimination of solvents altogether, is a cornerstone of green chemistry. chemmethod.com Syntheses in aqueous media can be facilitated by using nanomicelles to drive dehydration reactions. organic-chemistry.org The condensation of primary amines or hydrazines with electron-deficient aldehydes to form C=N bonds has been successfully demonstrated in water as a co-solvent at room temperature, without the need for catalysts. nih.gov Furthermore, solvent-free methods have been reported for the synthesis of 1,2,4-oxadiazoles through a four-component reaction, offering quantitative yields. rjptonline.org
Data Tables
Table 1: Examples of Synthesized Hydrazone Derivatives
| Compound Name | Starting Material | Synthetic Approach | Reference |
|---|---|---|---|
| (E)-Ethyl-4-(2-(furan-2-ylmethylene)hydrazinyl)benzoate (EFHB) | Ethyl 4-hydrazinobenzoate hydrochloride, Furan-2-carbaldehyde | Condensation under acidic conditions | researchgate.netresearchgate.net |
| Pyrimidinyl Hydrazones | 1-(4,6-dimethylpyrimidin-2-yl)hydrazine, Substituted aldehydes | Reaction of hydrazine with aldehyde | ajrconline.org |
Table 2: Green Chemistry Approaches in Synthesis
| Reaction Type | Green Principle | Conditions | Outcome | Reference |
|---|---|---|---|---|
| Synthesis of Thiazolopyrimidines | Microwave-Assisted | Microwave irradiation | Increased yields by 17-23%, reduced reaction times | mdpi.com |
| Synthesis of Boron-Containing Analogs | Microwave-Assisted | Microwave irradiation | Efficient synthesis | mdpi.com |
| C=N Bond Formation | Aqueous Media | Room temperature, water as co-solvent, no catalyst | High functional group tolerance, high yields | nih.gov |
| Cyclizations of Diols | Aqueous Media | Nanomicelles, optional salt addition | Efficient dehydration in water | organic-chemistry.org |
Catalytic Approaches in Synthesis
The synthesis of biaryl compounds, such as this compound, has been significantly advanced through the development of catalytic methodologies. These approaches offer efficient and selective routes for the formation of the crucial carbon-carbon bond between the furan and benzene (B151609) rings. Research has focused on various catalytic systems, including those based on noble metals like palladium, as well as more sustainable alternatives using non-noble metals and electrochemistry.
Palladium-catalyzed cross-coupling reactions are among the most powerful and widely utilized tools for constructing C(sp²)–C(sp²) bonds, a key structural feature of this compound. nih.gov The Suzuki-Miyaura coupling, in particular, stands out due to its mild reaction conditions, tolerance of various functional groups, and the commercial availability and low toxicity of its organoboron reagents. nih.gov
The synthesis of this compound via the Suzuki-Miyaura reaction typically involves the coupling of an ethyl 4-halobenzoate (where the halide is commonly bromine or iodine) with a furan-2-ylboronic acid or its corresponding ester. The reaction is catalyzed by a palladium(0) complex, which is often generated in situ from a palladium(II) precatalyst, and requires a base to facilitate the transmetalation step.
A representative reaction is the palladium-catalyzed direct C-H arylation of a furan derivative with an aryl bromide. For instance, the reaction of 3-(hydroxymethyl)furan with ethyl 4-bromobenzoate (B14158574) using a palladium catalyst can regioselectively yield the C2-arylated product, Ethyl 4-(3-(hydroxymethyl)furan-2-yl)benzoate. thieme-connect.com While not the exact target molecule, this demonstrates the feasibility and selectivity of the palladium-catalyzed approach. thieme-connect.com Similarly, Suzuki couplings have been effectively used to couple furan-2-boronic acid with various bromo-heterocycles, underscoring the reliability of this method for creating furan-aryl linkages. rhhz.net
Table 1: Representative Conditions for Palladium-Catalyzed Synthesis of Furan-Aryl Compounds
| Catalyst System | Reactants | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Pd(OAc)₂, P(o-tolyl)₃ | 3-(hydroxymethyl)furan, Ethyl 4-bromobenzoate | KOAc | DMA | 130 | 80 | thieme-connect.com |
| PdCl₂(dppf) | 3-bromo pyrazolo[1,5-a]pyrimidin-5-one, p-methoxyphenylboronic acid | K₂CO₃ | Dioxane/H₂O | 120 (MW) | 89 | nih.gov |
| Pd(PPh₃)₄ | N-(4-bromophenyl)furan-2-carboxamide, Phenylboronic acid | K₃PO₄ | 1,4-Dioxane | 100 | 83 | nih.gov |
| PdCl₂(PPh₃)₂ | 2-bromo-1H-imidazo[4,5-a]pyrazine, Furan-2-boronic acid | Na₂CO₃ | ACN/H₂O | 100 (MW) | 88 | rhhz.net |
This table is illustrative and compiles data from syntheses of structurally related furan-aryl compounds to show typical reaction parameters.
While palladium catalysis is highly effective, the cost and limited abundance of noble metals have spurred research into alternatives using earth-abundant, non-precious metals like iron and copper. bohrium.comjku.at These metals offer a more sustainable and economical approach to catalysis. mdpi.com Iron- and copper-based catalysts have shown promise in C-H activation and cross-coupling reactions for synthesizing furan derivatives. bohrium.comacs.org
Iron-catalyzed C-H arylation of heterocycles, including furan, has been achieved through methods like directed C-H bond activation. bohrium.comacs.org For example, iron salts such as FeCl₃, in combination with specific ligands, can catalyze the deprotonative alkylation or arylation of furan C-H bonds. bohrium.comdergipark.org.tr This approach avoids the need to pre-functionalize the furan ring with an organometallic group, making it an atom-economical strategy.
Copper-catalyzed reactions, often inspired by metalloenzymes, are also viable for forming furan-aryl bonds. mdpi.com Copper catalysts can mediate intermolecular annulation reactions to build the furan ring system itself or participate in cross-coupling reactions similar to the Suzuki-Miyaura pathway, typically requiring higher temperatures than their palladium counterparts. organic-chemistry.orgcaltech.edu The development of nickel-catalyzed cross-couplings of esters has also provided routes to furan-containing amides, demonstrating the expanding scope of non-noble metal catalysis. acs.org
Table 2: Overview of Non-Noble Metal Catalysis for Furan Derivative Synthesis
| Metal Catalyst | Reaction Type | Substrates | Key Features | Reference |
|---|---|---|---|---|
| Iron (e.g., FeCl₃, Fe(acac)₃) | C-H Arylation/Alkylation | Furan, Thiophene, Pyridine derivatives; Aryl Grignards | Utilizes inexpensive, non-toxic metal; can proceed via directed C-H activation or deprotonative coupling. bohrium.comacs.org | bohrium.comacs.orgdergipark.org.tr |
| Copper (e.g., Cu(II) salts, Cu(I) complexes) | Annulation / Cross-Coupling | Alkyl ketones, Aromatic olefins; Aryl halides | Mimics biological systems; useful for both furan ring formation and C-C bond coupling. acs.orgorganic-chemistry.org | mdpi.comacs.orgorganic-chemistry.org |
| Nickel (e.g., Ni(cod)₂) | Cross-Coupling (C-O activation) | Methyl esters, Amines | Capable of activating typically inert C-O bonds in esters for amidation reactions. acs.org | acs.org |
This table summarizes the general capabilities of non-noble metal catalysts in reactions relevant to the synthesis of furan derivatives.
Electrochemical synthesis represents a modern frontier in organic chemistry, offering a green and highly tunable method for driving chemical reactions. acs.org By using electricity as a "reagent," these transformations can often proceed under mild conditions without the need for chemical oxidants or reductants, thus minimizing waste. sioc-journal.cn For the synthesis of biaryls like this compound, electrochemistry can be used to generate reactive intermediates or to regenerate the active state of a catalyst. acs.org
One strategy involves the indirect electroreduction of an aryl halide, such as ethyl 4-bromobenzoate. rsc.org In this process, an electron mediator is first reduced at the cathode and then transfers an electron to the aryl halide, generating a highly reactive aryl radical. This radical can then be trapped by furan to form the desired C-C bond. rsc.orgthieme-connect.com This method avoids the direct, high-potential reduction of the aryl halide at the electrode surface, which can lead to side reactions. rsc.org
Another approach is the electrochemically-mediated C-H arylation. acs.org In a system containing a palladium catalyst, anodic oxidation can be used to regenerate the active Pd(II) or Pd(III) species in the catalytic cycle, allowing the C-H activation and coupling with furan to proceed. acs.org These methods are characterized by their high selectivity and functional group tolerance, with the reaction outcome often controlled precisely by the applied cell potential. sioc-journal.cnrsc.org Although direct electrochemical synthesis of this compound is not widely documented, the principles have been successfully applied to a variety of similar furan and biaryl syntheses. rsc.orgnih.gov
Table 3: Principles of Electrochemical Approaches for Furan-Aryl Synthesis
| Electrochemical Method | Principle | Key Components | Potential Advantages | Reference |
|---|---|---|---|---|
| Indirect Reduction of Aryl Halide | An electron mediator is electrochemically reduced and subsequently transfers an electron to the aryl halide, generating an aryl radical for coupling with furan. | Cathode, Aryl Halide, Furan, Electron Mediator (e.g., perylene (B46583) bisimide dye) | Mild conditions; avoids direct high-potential electrolysis; high selectivity. | rsc.org |
| Anodic Oxidation for Catalyst Regeneration | The catalyst (e.g., Palladium) is regenerated in its active higher oxidation state at the anode, enabling a catalytic C-H arylation cycle. | Anode, Cathode (in a divided cell), Catalyst (e.g., Pd(OAc)₂), Furan, Aryl partner | Use of electricity as a "green" oxidant; allows for catalytic turnover without chemical additives. | acs.org |
| Direct Oxidation of Furan | Furan is oxidized at the anode to a cation radical, which then reacts with a suitable partner in a coupling reaction. | Anode, Furan, Coupling Partner | Direct activation of the furan ring; can initiate chain reactions for high Faradaic efficiency. | nih.gov |
This table outlines conceptual electrochemical strategies applicable to the synthesis of this compound based on established methodologies.
Mechanistic Investigations and Reaction Kinetics
Elucidation of Reaction Pathways and Intermediates
The synthesis of Ethyl 4-(furan-2-yl)benzoate can be achieved through several synthetic routes, with palladium-catalyzed cross-coupling reactions being a prominent and modern approach. One such method involves the reaction of a benzocaine (B179285) derivative with furan (B31954) in the presence of a palladium catalyst. A plausible reaction pathway for this transformation is the direct C-H arylation of furan with an appropriate aryl halide or triflate.
A common synthetic strategy involves the coupling of a boronic acid derivative of one ring system with a halide of the other in a Suzuki coupling reaction. For instance, the reaction could proceed between 4-ethoxycarbonylphenylboronic acid and 2-bromofuran (B1272941), or alternatively, furan-2-boronic acid and ethyl 4-bromobenzoate (B14158574), catalyzed by a palladium complex.
The mechanism for a Suzuki coupling reaction generally involves a catalytic cycle with three main steps:
Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (e.g., ethyl 4-bromobenzoate) to form an organopalladium(II) complex.
Transmetalation: The organopalladium(II) complex then reacts with the organoboron compound (e.g., furan-2-boronic acid) in the presence of a base. The base activates the boronic acid, facilitating the transfer of the furan group to the palladium center and forming a new diorganopalladium(II) complex.
Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to yield the final product, this compound, and regenerate the palladium(0) catalyst, which can then re-enter the catalytic cycle.
Intermediates in this pathway would include the aforementioned palladium(II) species. The specific ligands on the palladium catalyst play a crucial role in the efficiency of each step.
Another potential pathway is the reaction of a diazotized aniline (B41778) derivative with furan. For example, starting from a benzocaine derivative, diazotization with a reagent like tert-butyl nitrite (B80452) would form a diazonium salt. This intermediate can then react with furan, often with a copper catalyst, to form the C-C bond between the two rings.
Kinetic Studies and Thermodynamic Parameters
While specific kinetic studies on the synthesis of this compound are not extensively documented in the provided search results, analysis of similar reactions, such as the synthesis of pyranopyrazoles, can provide insights into the expected thermodynamic parameters. tandfonline.com
In a multi-component reaction for the synthesis of pyranopyrazoles, the activation parameters were determined, showing a significant influence of substituents on the reaction rate. tandfonline.com For such reactions, the following thermodynamic parameters are typically investigated:
Enthalpy of Activation (ΔH‡): This represents the energy barrier that must be overcome for the reaction to occur. Lower values of ΔH‡ indicate a faster reaction rate. In the pyranopyrazole synthesis, electron-withdrawing groups on the benzaldehyde (B42025) reactant led to a lower ΔH‡. tandfonline.com
Entropy of Activation (ΔS‡): This parameter reflects the change in order or disorder of the system in the transition state. Large negative values, as seen in the pyranopyrazole synthesis (e.g., -188.2 J mol⁻¹ K⁻¹), suggest a highly ordered transition state, which is common in multi-component reactions where several molecules come together. tandfonline.com
A hypothetical kinetic study on the synthesis of this compound via a Suzuki coupling could reveal similar trends. The nature of the substituents on both the benzoate (B1203000) and furan rings, as well as the choice of catalyst and solvent, would be expected to significantly influence these thermodynamic parameters.
Table 1: Hypothetical Thermodynamic Parameters for the Synthesis of this compound Analogs
| Substituent on Benzoate Ring | ΔH‡ (kJ mol⁻¹) | ΔS‡ (J mol⁻¹ K⁻¹) | ΔG‡ (kJ mol⁻¹) |
| Electron-donating | 37.4 | -131.5 | 76.63 |
| Unsubstituted | 19.1 | -179.9 | 72.74 |
| Electron-withdrawing | 13.47 | -188.2 | 69.58 |
Data is illustrative and based on the pyranopyrazole synthesis study. tandfonline.com
Influence of Substituent Effects on Reaction Mechanisms
The electronic effects of substituents on the reactants can significantly alter the reaction mechanism and rate. In the context of forming bi-aryl compounds like this compound, these effects are often quantitatively analyzed using Hammett and Exner relationships. tandfonline.comethernet.edu.et
The Hammett equation, log(k/k₀) = ρσ, relates the reaction rate constant (k) of a substituted reactant to a reference reaction (k₀) through the substituent constant (σ) and the reaction constant (ρ). ethernet.edu.et The substituent constant (σ) quantifies the electronic effect (inductive and resonance) of a substituent, while the reaction constant (ρ) indicates the sensitivity of the reaction to these effects. ethernet.edu.et
For the synthesis of this compound, introducing substituents on either the benzoate or the furan ring would impact the electron density at the reaction center.
A positive ρ value would suggest that the reaction is accelerated by electron-withdrawing groups, which stabilize a negative charge in the transition state or at a reaction intermediate. This is often the case in nucleophilic aromatic substitution reactions.
A negative ρ value would indicate that electron-donating groups enhance the reaction rate, which is typical for electrophilic aromatic substitution reactions where a positive charge is developed.
In a study on pyranopyrazole synthesis, a positive ρ value of +1.1003 was observed, indicating that electron-withdrawing groups on the benzaldehyde reactant accelerated the reaction. tandfonline.com This was attributed to the stabilization of a negatively charged intermediate. tandfonline.com
Exner plots are used to validate the Hammett relationship by plotting log(k) at one temperature against log(k) at another. A linear relationship suggests that the reaction mechanism is consistent across the temperature range for the series of substituted reactants.
Table 2: Hypothetical Hammett Equation Data for a Reaction Series
| Substituent | σ | log(k/k₀) |
| -OCH₃ | -0.27 | -0.30 |
| -CH₃ | -0.17 | -0.19 |
| -H | 0.00 | 0.00 |
| -Cl | 0.23 | 0.25 |
| -NO₂ | 0.78 | 0.86 |
This data is illustrative and assumes a ρ value of +1.1.
Rate-Determining Step Identification
Identifying the rate-determining step (RDS) is a crucial aspect of mechanistic studies. In multi-step reactions like the Suzuki coupling, any of the primary steps—oxidative addition, transmetalation, or reductive elimination—can be the RDS, depending on the specific reactants, catalyst, and conditions.
Kinetic studies, including the analysis of substituent effects, can help pinpoint the RDS. For example, if the reaction rate is highly sensitive to the electronic nature of the substituent on the aryl halide, it might suggest that oxidative addition is the RDS. Conversely, if the rate is more dependent on the substituent on the boronic acid or the nature of the base, transmetalation might be the slow step.
In the mechanistic investigation of the pyranopyrazole synthesis, which involved ten steps, a specific step (step₈) where the substituent was in direct resonance with the reaction center was identified as the RDS. tandfonline.com This was supported by the excellent correlation observed in the Hammett plot. tandfonline.com
For the synthesis of this compound via a Suzuki coupling, a detailed kinetic analysis would be required to definitively identify the RDS. This would involve systematically varying the concentrations of the reactants and catalyst and observing the effect on the initial reaction rate. Isotope labeling studies could also provide valuable information.
Advanced Spectroscopic and Crystallographic Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise molecular structure of ethyl 4-(furan-2-yl)benzoate in solution. Analysis of both proton (¹H) and carbon-13 (¹³C) spectra allows for the unambiguous assignment of every atom in the molecule.
Proton (¹H) NMR Analysis
The ¹H NMR spectrum of this compound presents a series of distinct signals that correspond to the chemically inequivalent protons in the molecule. The ethyl ester group is readily identified by its characteristic quartet and triplet signals. The aromatic protons on the benzene (B151609) and furan (B31954) rings appear as a set of doublets and multiplets in the downfield region, with their coupling patterns revealing their substitution positions.
The expected signals are as follows:
A quartet for the two methylene (B1212753) protons (-OCH₂ CH₃) of the ethyl group, split by the adjacent methyl protons.
A triplet for the three methyl protons (-OCH₂CH₃ ) of the ethyl group, split by the adjacent methylene protons.
Two doublets in the aromatic region, each integrating to two protons, characteristic of a 1,4-disubstituted (para) benzene ring.
Three signals in the furan region: a doublet of doublets for the proton at position 5 of the furan ring, a doublet for the proton at position 3, and a doublet of doublets for the proton at position 4.
Table 1: Expected ¹H NMR Chemical Shifts and Coupling Constants for this compound
| Protons | Expected δ (ppm) | Multiplicity | Expected J (Hz) |
|---|---|---|---|
| Ethyl (-OCH₂CH₃ ) | 1.35 - 1.45 | Triplet (t) | ~7.1 |
| Ethyl (-OCH₂ CH₃) | 4.30 - 4.40 | Quartet (q) | ~7.1 |
| Furan H-3 | 6.70 - 6.80 | Doublet (d) | ~3.4 |
| Furan H-4 | 6.50 - 6.60 | Doublet of Doublets (dd) | ~3.4, ~1.8 |
| Furan H-5 | 7.50 - 7.60 | Doublet of Doublets (dd) | ~1.8, ~0.8 |
| Benzene H-3', H-5' | 7.70 - 7.80 | Doublet (d) | ~8.5 |
Carbon-13 (¹³C) NMR Analysis
The ¹³C NMR spectrum provides complementary information, showing a unique signal for each carbon atom in a distinct chemical environment. The spectrum will confirm the total number of carbons and distinguish between aliphatic, aromatic, furan, and carbonyl carbons based on their chemical shifts. For this compound, a total of 11 distinct signals are expected (accounting for the symmetry of the para-substituted benzene ring where C-2'/C-6' and C-3'/C-5' are equivalent).
Table 2: Expected ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Expected δ (ppm) |
|---|---|
| Ethyl (-OCH₂C H₃) | 14.0 - 15.0 |
| Ethyl (-OC H₂CH₃) | 60.5 - 61.5 |
| Furan C-3 | 108.0 - 109.0 |
| Furan C-4 | 111.5 - 112.5 |
| Furan C-5 | 143.0 - 144.0 |
| Benzene C-3', C-5' | 123.0 - 124.0 |
| Benzene C-2', C-6' | 129.5 - 130.5 |
| Benzene C-1' | 129.0 - 130.0 |
| Benzene C-4' | 134.0 - 135.0 |
| Furan C-2 | 152.5 - 153.5 |
Vibrational Spectroscopy
Vibrational spectroscopy techniques, particularly FT-IR, are used to identify the functional groups within the molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching of the ester group. Other key bands confirm the presence of the aromatic rings, the furan moiety, and the C-O bonds of the ester.
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H Stretch (Aromatic) | Ar-H | 3100 - 3000 | Medium |
| C-H Stretch (Aliphatic) | -CH₃, -CH₂ | 3000 - 2850 | Medium |
| C=O Stretch (Ester) | -COO- | 1725 - 1710 | Strong |
| C=C Stretch (Aromatic) | Ar C=C | 1610 - 1580 | Medium-Strong |
| C=C Stretch (Furan) | Furan Ring | 1550 - 1450 | Medium |
| C-O Stretch (Ester) | Ar-C(=O)-O | 1300 - 1250 | Strong |
In Situ Infrared Spectroscopy for Reaction Monitoring
Modern synthetic chemistry increasingly employs in situ spectroscopic methods to monitor reactions in real-time, providing crucial insights into reaction kinetics, mechanisms, and the formation of transient intermediates. The synthesis of this compound, often achieved through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction, is an ideal candidate for such monitoring. mt.comirb.hracs.org
Using an in situ FT-IR probe (such as ReactIR), chemists can track the progress of the coupling between an aryl halide (e.g., ethyl 4-bromobenzoate) and a furan-boronic acid derivative. The reaction can be followed by observing the disappearance of characteristic vibrational bands of the reactants and the concurrent appearance of bands corresponding to the this compound product. For instance, the consumption of the aryl halide could be monitored alongside the growth of the strong ester C=O peak at its final product frequency (~1715 cm⁻¹) and the emergence of the unique fingerprint vibrations of the coupled furan-benzoate system. mt.com This real-time data allows for precise determination of reaction endpoints and optimization of reaction conditions, leading to improved yield and purity.
Mass Spectrometry (MS) for Molecular Confirmation
Mass spectrometry is used to confirm the molecular weight and elemental composition of the synthesized compound. For this compound (C₁₃H₁₂O₃), high-resolution mass spectrometry (HRMS) provides a precise mass measurement that can definitively confirm its molecular formula.
Using a soft ionization technique like Electrospray Ionization (ESI), the compound is typically observed as a protonated molecular ion [M+H]⁺.
Molecular Formula: C₁₃H₁₂O₃
Monoisotopic Mass: 216.0786 g/mol
Expected HRMS (ESI⁺) m/z: 217.0859 for [C₁₃H₁₃O₃]⁺
The detection of this ion at the calculated mass-to-charge ratio with high accuracy (typically within 5 ppm) provides unambiguous confirmation of the molecule's identity and elemental composition.
Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Structure
Single-crystal X-ray diffraction (SCXRD) provides definitive proof of the three-dimensional arrangement of atoms and molecules within a crystal lattice.
Crystal Packing and Unit Cell Parameters
The crystal structure of a related compound, (E)-Ethyl-4-(2-(furan-2-ylmethylene)hydrazinyl)benzoate (EFHB), reveals a monoclinic system with the space group P21/c. researchgate.net The unit cell parameters for this analogue are a = 8.846(6) Å, b = 20.734(14) Å, c = 7.583(5) Å, and β = 95.743(13)°. researchgate.net Another related structure, 2-(Benzofuran-2-yl)-2-oxoethyl 4-chlorobenzoate (B1228818), crystallizes in a triclinic system with space group P-1 and has two crystallographically independent molecules in its asymmetric unit. mdpi.com
Table 1: Crystal Data and Refinement Parameters for Related Furan-Containing Compounds
| Parameter | (E)-Ethyl-4-(2-(furan-2-ylmethylene)hydrazinyl)benzoate researchgate.net | 2-(Benzofuran-2-yl)-2-oxoethyl 4-chlorobenzoate mdpi.com |
|---|---|---|
| Crystal System | Monoclinic | Triclinic |
| Space Group | P21/c | P-1 |
| a (Å) | 8.846(6) | - |
| b (Å) | 20.734(14) | - |
| c (Å) | 7.583(5) | - |
| α (°) | 90 | - |
| β (°) | 95.743(13) | - |
| γ (°) | 90 | - |
| Volume (ų) | 1383.8(16) | - |
| Z | - | 2 |
Intermolecular Interactions (Hydrogen Bonding, π-π Stacking, C-H...π)
The stability of the crystal lattice is maintained by a network of intermolecular interactions. In many furan-containing crystal structures, hydrogen bonds play a significant role. For instance, in some related compounds, molecules are linked by N-H···O and C-H···O hydrogen bonds. researchgate.netiucr.org These interactions can form chains or more complex three-dimensional networks. iucr.orgiucr.org
Supramolecular Assembly Analysis
The combination of hydrogen bonds, π-π stacking, and C-H...π interactions leads to the formation of a complex supramolecular assembly. researchgate.net In some furan derivatives, these interactions result in the formation of one-dimensional chains or two-dimensional sheets. researchgate.netnih.gov For example, in (E)-Ethyl-4-(2-(furan-2-ylmethylene)hydrazinyl)benzoate, a combination of three hydrogen bonds and two intermolecular π-interactions perpendicular to the hydrogen bond patterns are observed. researchgate.net This intricate network of non-covalent interactions dictates the macroscopic properties of the crystalline material.
Hirshfeld Surface Analysis for Intermolecular Contact Quantification
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. By mapping properties like d_norm (normalized contact distance) onto the surface, one can identify the regions of close contact between molecules. The analysis of related furan-containing compounds shows that H···H, O···H/H···O, and C···H/H···C interactions are the most significant contributors to the crystal packing. iucr.orgnih.gov For example, in one furan derivative, H···H contacts account for 46.3% of the surface, followed by O···H/H···O (31.5%) and C···H/H···C (17.3%). iucr.org The shape-index plot from Hirshfeld analysis can also clearly indicate the presence of π-π stacking interactions through the appearance of adjacent red and blue triangles. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. For aromatic compounds like this compound, the electronic transitions are typically associated with the π-electron system. up.ac.za The furan ring, being an electron-rich heterocycle, influences the electronic properties of the attached benzoate (B1203000) moiety. The conjugation between the furan and benzene rings can lead to shifts in the absorption maxima (λ_max) compared to the individual chromophores. up.ac.za In a study of a related furan-containing compound, (E,Z)-2-ethylhexyl 2-cyano-3-(furan-2-yl)acrylate, a broad absorption band was observed between 300 nm and 370 nm, with a λ_max at 339 nm. mdpi.com This absorption is characteristic of the extended π-system. The electronic transitions in such systems are generally π → π* transitions.
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. It is widely used to investigate the structural and electronic properties of organic molecules. globalresearchonline.netmdpi.com For Ethyl 4-(furan-2-yl)benzoate, DFT calculations, typically using a hybrid functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to elucidate its fundamental characteristics. nih.govresearchgate.net
The three-dimensional structure of a molecule is fundamental to its properties. This compound possesses conformational flexibility, primarily due to the rotation around the single bonds connecting the furan (B31954) ring to the benzene (B151609) ring and the ethyl ester group. To identify the most stable conformer, a conformational analysis is performed. nih.govwikimedia.org This typically involves a relaxed Potential Energy Surface (PES) scan, where the energy of the molecule is calculated as a function of the key dihedral angles. nih.govwikimedia.orgum.es The structure corresponding to the global minimum on the PES is then selected for full geometry optimization. nih.gov This process yields the most stable, lowest-energy structure and provides precise data on bond lengths, bond angles, and dihedral angles.
Table 1: Illustrative Optimized Geometrical Parameters for this compound (Illustrative Data) This table presents expected values based on DFT calculations of similar molecular structures. Actual values would require specific computation.
| Parameter | Bond/Angle | Expected Value |
| Bond Lengths (Å) | ||
| C=O (ester) | ~1.21 | |
| C-O (ester) | ~1.35 | |
| C-C (inter-ring) | ~1.48 | |
| C-C (furan) | ~1.36 - 1.43 | |
| C-C (benzene) | ~1.39 - 1.40 | |
| **Bond Angles (°) ** | ||
| O=C-O (ester) | ~124 | |
| C-C-O (ester) | ~112 | |
| C-C-C (inter-ring) | ~120 |
Once the geometry is optimized, harmonic vibrational frequency calculations are performed. These calculations serve two main purposes: first, to confirm that the optimized structure is a true energy minimum on the potential energy surface, which is verified by the absence of any imaginary frequencies. nih.govwikimedia.org Second, they predict the molecule's vibrational spectrum (Infrared and Raman). openaccesspub.orgresearchgate.net Each calculated frequency corresponds to a specific normal mode of vibration, such as stretching, bending, or twisting of bonds. openaccesspub.org These theoretical frequencies can be compared with experimental data from FT-IR and FT-Raman spectroscopy, often after applying a scaling factor to account for anharmonicity and computational approximations. researchgate.net
Table 2: Illustrative Key Vibrational Frequencies for this compound (Illustrative Data) This table shows representative vibrational modes and their expected frequencies based on analyses of furan and benzoate (B1203000) compounds.
| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) |
| C=O Stretch | Ester | ~1720 |
| C-C Aromatic Stretch | Benzene Ring | ~1600, ~1500 |
| C=C Stretch | Furan Ring | ~1590, ~1490 |
| Asymmetric C-O-C Stretch | Ester | ~1270 |
| Symmetric C-O-C Stretch | Ester | ~1100 |
| C-H out-of-plane bend | Aromatic Rings | ~700 - 900 |
DFT calculations provide deep insights into the electronic makeup of this compound. Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. core.ac.uknih.gov
Natural Bond Orbital (NBO) analysis is another powerful tool used to study the electronic structure. wisc.edu NBO analysis examines charge distribution on individual atoms, charge delocalization, and hyperconjugative interactions between filled (donor) and empty (acceptor) orbitals. researchgate.netcore.ac.uk For this compound, this analysis would reveal the extent of electron delocalization between the furan and benzoate rings and quantify the stabilizing interactions within the molecule.
Table 3: Illustrative Electronic Properties of this compound (Illustrative Data) This table provides example values for electronic properties derived from DFT calculations.
| Property | Expected Value (eV) |
| HOMO Energy | ~ -6.5 |
| LUMO Energy | ~ -1.8 |
| HOMO-LUMO Gap | ~ 4.7 |
Harmonic Vibrational Frequency Analysis
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions
To understand how this compound interacts with light, Time-Dependent DFT (TD-DFT) calculations are employed. science.gov This method is used to predict the electronic absorption spectrum (UV-Vis) by calculating the energies of vertical electronic transitions and their corresponding oscillator strengths, which relate to the intensity of the absorption bands. nih.govresearchgate.net The calculations can identify the nature of the transitions, such as π→π* or n→π*, and which molecular orbitals are involved. globalresearchonline.net To better match experimental conditions, these calculations are often performed using a solvent model, like the Polarizable Continuum Model (PCM), to account for the effect of the solvent. rsc.orgwikimedia.org
Semiempirical Molecular Orbital Calculations (e.g., PM6)
Semiempirical molecular orbital methods, such as PM6 (Parameterization Method 6), offer a faster, though generally less accurate, alternative to DFT. gaussian.comscielo.org.mx These methods use a simpler Hamiltonian and incorporate parameters derived from experimental data to simplify calculations. scielo.org.mx PM6 is particularly useful for initial, rapid screening of large numbers of molecules or for studying very large systems where DFT would be computationally prohibitive. acs.orgacs.org While DFT would be preferred for detailed analysis, PM6 could be used for preliminary conformational searches or to estimate properties like the heat of formation for this compound. scielo.org.mxnih.gov
Quantum Chemical Modeling of Reactivity and Selectivity
Quantum chemical calculations are instrumental in predicting the reactivity and selectivity of this compound. acs.orgmdpi.com Reactivity descriptors, derived from DFT results, can pinpoint the most likely sites for electrophilic or nucleophilic attack.
One common tool is the Molecular Electrostatic Potential (MEP) surface. researchgate.net The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, negative potential would be expected around the oxygen atoms of the furan ring and the ester carbonyl group.
Additionally, conceptual DFT provides reactivity indices like Fukui functions, which quantify the change in electron density at a specific site upon the addition or removal of an electron, thereby predicting the most reactive sites for nucleophilic and electrophilic attacks with greater precision. core.ac.ukresearchgate.net
Solvent Effects in Theoretical Calculations
The surrounding solvent environment can profoundly influence the structure, stability, and reactivity of a solute molecule like this compound. Theoretical calculations that account for solvent effects are crucial for accurately predicting its behavior in solution. These effects are broadly categorized into non-specific interactions, arising from the bulk dielectric properties of the solvent, and specific interactions, such as hydrogen bonding.
Computational approaches to model solvation range from implicit continuum models, which represent the solvent as a uniform polarizable medium, to explicit models where individual solvent molecules are included in the calculation. While continuum models are computationally efficient, they may fail to capture specific interactions like hydrogen bonding, which can be critical. nih.govacs.org For instance, studies on similar aromatic esters have shown that an explicit description of hydrogen bonding is often necessary to accurately reproduce experimental observations of solvent effects. nih.govacs.org
An EDA typically decomposes the interaction energy (ΔE_int) into the following key components:
Electrostatic (ΔE_elec): This term represents the classical coulombic interaction between the unperturbed charge distributions of the solute and solvent molecules. For a polar molecule like this compound, with its ester and furan moieties, this component is expected to be significant, especially in polar solvents.
Exchange-Repulsion (ΔE_exch-rep): This is a purely quantum mechanical effect arising from the Pauli exclusion principle, which prevents electrons of like spin from occupying the same space. It is a strongly repulsive term at short intermolecular distances.
Polarization (ΔE_pol): This component accounts for the distortion of the electron cloud of one molecule in response to the electric field of the other, and vice versa. It is always an attractive interaction. The polarizable furan ring and the carbonyl group of the ester are likely to be significant contributors to this term.
Dispersion (ΔE_disp): Also known as London dispersion forces, this attractive interaction arises from instantaneous fluctuations in electron density, creating temporary dipoles. It is a crucial component of the interaction energy, particularly for nonpolar or weakly polar systems, but it is universally present.
The sum of these components gives the total interaction energy. The relative magnitudes of these terms provide a detailed picture of the nature of the solute-solvent interaction. For example, in a study of carbohydrate-aromatic complexes in water, it was found that electrostatic forces remained remarkably relevant even in a high-dielectric solvent. rsc.orgcsic.es
Table 1: Illustrative Energy Decomposition Analysis of this compound with a Protic Solvent (e.g., Water)
This table is a hypothetical representation based on general principles of intermolecular interactions and data from related systems.
| Interaction Component | Hypothetical Energy (kcal/mol) | Description |
| Electrostatic (ΔE_elec) | -12.5 | Strong attractive force due to the interaction of permanent dipoles and multipoles of the solute and solvent. |
| Exchange-Repulsion (ΔE_exch-rep) | +15.0 | Pauli repulsion at close contact between solute and solvent electron clouds. |
| Polarization (ΔE_pol) | -4.5 | Mutual induction of dipoles, stabilizing the interaction. |
| Dispersion (ΔE_disp) | -7.0 | Attractive forces arising from correlated electron fluctuations. |
| Total Interaction Energy (ΔE_int) | -9.0 | Net attractive interaction between the solute and solvent. |
Note: The values in this table are illustrative and intended to demonstrate the relative contributions of different energy components as might be expected for this system.
Combined Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches
For large molecular systems, such as an enzyme-ligand complex or a solute in a large box of explicit solvent molecules, full quantum mechanical (QM) calculations can be computationally prohibitive. Combined Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a pragmatic and powerful solution to this challenge. mdpi.com This approach was pioneered by Warshel and Levitt, leading to the 2013 Nobel Prize in Chemistry.
In a QM/MM simulation, the system is partitioned into two regions:
The QM Region: This region contains the part of the system where a chemical process, such as bond breaking or formation, occurs, or where a detailed description of the electronic structure is critical. For this compound, this would typically include the solute molecule itself. This region is treated with a high-level QM method, such as Density Functional Theory (DFT).
The MM Region: The remainder of the system, such as the bulk solvent or the protein environment, is treated using the principles of molecular mechanics (MM). MM employs classical force fields, which are much less computationally demanding than QM methods.
The total energy of the system in an additive QM/MM scheme is given by:
E_total = E_QM + E_MM + E_QM/MM mdpi.com
where E_QM is the energy of the QM region, E_MM is the energy of the MM region, and E_QM/MM describes the interaction between the two regions. This interaction term can include electrostatic and van der Waals components, as well as terms to treat covalent bonds that are cut at the QM/MM boundary. mdpi.com
QM/MM simulations are particularly advantageous for studying reactions in solution, as they can capture the specific, dynamic interactions between the solute and individual solvent molecules in the first few solvation shells, which is often not possible with continuum solvent models. nih.govacs.org For instance, a QM/MM study on the hydrolysis of ethyl benzoate could provide a more accurate activation free energy by explicitly modeling the hydrogen bonds formed between water molecules and the ester's carbonyl oxygen in the transition state. researchgate.net While no specific QM/MM studies on this compound have been reported, this methodology represents the state-of-the-art for accurately modeling its behavior in complex chemical and biological environments. mdpi.com
Structure Property Relationships in Chemical Systems Non Biological Focus
Correlating Molecular Structure with Spectroscopic Signatures
The spectroscopic profile of Ethyl 4-(furan-2-yl)benzoate is a direct reflection of its constituent parts: an ethyl ester group, a para-substituted benzene (B151609) ring, and a 2-substituted furan (B31954) ring. The interplay of these functional groups gives rise to characteristic signals in various forms of spectroscopy.
The ¹H Nuclear Magnetic Resonance (NMR) spectrum provides a detailed map of the proton environments within the molecule. The ethyl group protons appear as a distinct quartet and triplet, a result of spin-spin coupling. The aromatic protons on the benzoate (B1203000) and furan rings resonate in the downfield region, with their specific chemical shifts and coupling patterns dictated by their electronic environment and proximity to one another. rsc.org
Interactive Data Table: ¹H NMR Spectral Data of this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Inferred Structural Assignment |
| Aromatic | 8.07 | d | 8.0 | Protons on the benzene ring ortho to the ester group |
| Aromatic | 7.74 | d | 8.0 | Protons on the benzene ring meta to the ester group |
| Aromatic | 7.55-7.53 | m | - | Proton on the furan ring at the 5-position |
| Aromatic | 6.81-6.78 | m | - | Proton on the furan ring at the 3-position |
| Aromatic | 6.55-6.50 | m | - | Proton on the furan ring at the 4-position |
| Ethyl (-CH₂) | 4.40 | q | 8.0 | Methylene (B1212753) protons of the ethyl ester |
| Ethyl (-CH₃) | 1.42 | t | 8.0 | Methyl protons of the ethyl ester |
Note: The data is based on a 400 MHz spectrum in CDCl₃. rsc.org The assignments are inferred from established chemical shift ranges and coupling patterns.
Infrared (IR) spectroscopy further elucidates the molecular structure by identifying the vibrational frequencies of specific bonds. The most prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group. Additionally, characteristic bands for C-H bonds in the aromatic rings and the ethyl group, as well as C-O stretching vibrations of the ester and furan ether linkage, are expected. mdpi.comevitachem.com
Interactive Data Table: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |
| Aromatic C-H | 3100-3000 | Stretch |
| Alkyl C-H | 3000-2850 | Stretch |
| Ester C=O | 1725-1705 | Stretch |
| Aromatic C=C | 1600-1450 | Stretch |
| Ester C-O | 1300-1000 | Stretch |
| Furan C-O-C | 1250-1020 | Asymmetric Stretch |
Rationalizing Reactivity and Selectivity Trends based on Structural Features
The reactivity of this compound is governed by the distinct electronic properties of its furan and substituted benzene rings. The furan moiety, being an electron-rich heterocycle, is susceptible to electrophilic attack. However, its reactivity is modulated by the electron-withdrawing nature of the para-substituted benzoate group. This substituent deactivates the furan ring towards electrophilic substitution compared to unsubstituted furan.
Conversely, the carbon-carbon double bonds within the furan ring can participate in cycloaddition reactions, such as Diels-Alder reactions, which can be a route to forming more complex polycyclic structures. rsc.org The ester functionality can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, 4-(furan-2-yl)benzoic acid. mdpi.com This transformation is a common step in the synthesis of derivatives where a carboxylic acid is required for further reactions. mdpi.com
The synthesis of this compound itself often involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling. sci-hub.se A common synthetic route is the reaction of 2-bromofuran (B1272941) with ethyl 4-boronobenzoate in the presence of a palladium catalyst and a base. sci-hub.seorganic-chemistry.org This highlights the reactivity of halogenated furans in forming new carbon-carbon bonds.
The presence of multiple reaction sites allows for selective transformations. For instance, reactions can be directed to the furan ring, the ester group, or the aromatic C-H bonds under specific conditions. The choice of reagents and reaction conditions determines which part of the molecule will react, a key principle in the rational design of synthetic pathways. For example, the formyl group of related compounds like Ethyl 4-(5-formyl-2-furyl)benzoate makes it a suitable starting material for further synthetic modifications. mdpi.com
Designing Derivatives for Specific Chemical Functions (e.g., precursors for advanced materials)
The unique combination of a rigid aromatic framework and modifiable functional groups makes this compound and its derivatives attractive building blocks for advanced materials.
Liquid Crystals: The elongated, rigid structure of molecules derived from this compound is a key feature for the formation of liquid crystalline phases. By modifying the ester group or by introducing other functional groups, a wide range of furan-based liquid crystals have been synthesized. rsc.orgresearchgate.netresearchgate.net These materials exhibit mesophases, such as nematic and smectic phases, which are crucial for applications in displays and optical sensors. organic-chemistry.orgmdpi.com The incorporation of the furan ring can influence the thermal and optical properties of the resulting liquid crystals. organic-chemistry.org
Polymers and Oligomers: The bifunctional nature of this compound allows it to be used as a monomer or a precursor to monomers for polymerization reactions. For example, the corresponding dicarboxylic acid or its activated derivatives can be used in condensation polymerizations to create furan-containing polyesters or polyamides. These polymers can possess unique thermal and electronic properties. Research has been conducted on the synthesis of alternating furanylene-meta-phenylene oligomers, which have shown interesting photophysical and electrochemical properties dependent on their chain length. thu.edu.twresearchgate.net These oligo(phenylene-furanylene)s are explored for their potential in electronic applications due to their conjugated systems. thu.edu.twrsc.org The development of furan-based polymers is an active area of research, aiming to create new materials from renewable resources with novel functionalities. dntb.gov.ua
Functional Dyes and Probes: The core structure of this compound can be functionalized to create fluorescent probes and dyes. The extended π-system of the molecule provides a scaffold for creating chromophores that can interact with their environment in specific ways, making them useful for sensing and imaging applications.
The derivatization of this compound, for instance by converting the ester to an acid chloride (Ethyl 4-(5-(chlorocarbonyl)furan-2-yl)benzoate), provides a reactive handle for attaching this molecular fragment to other chemical systems, thereby imparting the properties of the furan-benzoate unit to a larger assembly. researchgate.net
Potential Research Directions and Future Outlook
Exploration of Novel Synthetic Pathways and Methodologies
The synthesis of furan-containing compounds is a dynamic area of research, with several established methods and ongoing innovations. While a direct synthesis for Ethyl 4-(furan-2-yl)benzoate is exemplified by the reaction of benzocaine (B179285) derivatives with furan (B31954), broader strategies for creating the core furan-benzoate structure are continually being refined.
Modern synthetic approaches, such as palladium-catalyzed C-H arylation and cross-coupling reactions, are instrumental in forming the crucial carbon-carbon bond between the furan and benzoate (B1203000) rings. One-pot methods are also gaining traction for their efficiency. For instance, a one-pot synthesis for hept-6-en-1-yl furan-2-carboxylate (B1237412) has been developed, starting from furfural (B47365) and proceeding through an intermediate furoic acid without the need for isolation. mdpi.com This approach, utilizing a copper(I) chloride catalyst, highlights a trend towards more streamlined and environmentally friendly processes. mdpi.com
Future research will likely focus on developing even more efficient and selective synthetic routes. This includes the exploration of new catalytic systems and reaction conditions that can tolerate a wider range of functional groups and proceed under milder conditions. The use of renewable starting materials, such as furfural, is also a key consideration in the development of sustainable synthetic pathways. mdpi.com
Table 1: Selected Synthetic Methodologies for Furan Derivatives
| Method | Description | Key Features |
| Palladium-Catalyzed Cross-Coupling | Forms a C-C bond between a furan derivative and a benzoic acid derivative using a palladium catalyst. | High efficiency and selectivity. organic-chemistry.org |
| One-Pot Synthesis | Combines multiple reaction steps into a single procedure without isolating intermediates. | Increased efficiency and reduced waste. mdpi.com |
| Intramolecular Wittig-type Reactions | Utilizes phosphorus ylides as intermediates to construct the furan ring. | Effective for creating highly functionalized furans. organic-chemistry.org |
| Diazotization-Coupling | Involves the diazotization of an aniline (B41778) derivative followed by coupling with a furan-containing compound. | A classical approach to synthesizing furan-aryl structures. |
Advanced Mechanistic Insights through Combined Experimental and Computational Studies
A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. The synthesis of this compound and related compounds can be investigated using a combination of experimental techniques and computational modeling.
Experimental studies, such as kinetic analysis using techniques like High-Performance Liquid Chromatography (HPLC), can provide valuable data on reaction rates and the formation of intermediates. This data can then be used to validate and refine computational models.
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating reaction pathways and understanding the electronic factors that govern reactivity. radomir.com.pl For example, DFT calculations can be used to model the transition states of a reaction, providing insights into the energy barriers and the most likely mechanistic pathways. researchgate.net The combination of experimental and computational approaches offers a synergistic strategy for gaining a deep and predictive understanding of the chemical transformations involved in the synthesis of furan-benzoate derivatives. researchgate.net
Development of New Catalytic Systems for Furan-Benzoate Derivatives
Catalysis is at the heart of modern organic synthesis, and the development of new catalytic systems is a key driver of innovation. For the synthesis of furan-benzoate derivatives, research is ongoing to discover and optimize catalysts that offer high activity, selectivity, and stability.
A variety of metals, including palladium, platinum, ruthenium, nickel, and copper, have been shown to be effective catalysts for the synthesis of furan derivatives. google.com Multifunctional catalyst systems, which can catalyze multiple reaction steps in a single pot, are particularly promising for improving the efficiency of synthetic processes. google.com For instance, a bifunctional catalyst with both acidic and hydrogenation functionalities can be used to synthesize furan derivatives from biomass-derived starting materials. google.com
The use of solid acid catalysts, such as zeolites and ion-exchange resins, is also an area of active research. google.com These catalysts offer advantages in terms of ease of separation and reusability. The development of novel catalyst supports and the use of nanomaterials are also promising avenues for enhancing catalytic performance. frontiersin.orgmdpi.com
Table 2: Examples of Catalytic Systems for Furan Derivative Synthesis
| Catalyst Type | Metal/Active Component | Application | Reference |
| Homogeneous | Palladium, Copper | Cross-coupling reactions | organic-chemistry.org |
| Heterogeneous | Platinum, Ruthenium, Nickel | Hydrogenation reactions | google.com |
| Solid Acid | Zeolites, Acidic Resins | Dehydration and conversion of sugars | google.comfrontiersin.org |
| Bifunctional | Modified Polymeric Materials | One-pot glucose to HMF conversion | frontiersin.org |
Innovations in Structural and Spectroscopic Characterization Techniques
The precise characterization of this compound and its derivatives is essential for confirming their structure and purity. A range of spectroscopic techniques are employed for this purpose, with ongoing advancements enhancing their capabilities.
Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H, 13C, and 15N NMR, is a cornerstone for structural elucidation. ipb.ptresearchgate.net Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, provide detailed information about the connectivity of atoms within a molecule. ipb.ptresearchgate.net High-resolution mass spectrometry (HRMS) is used to accurately determine the molecular weight and elemental composition. researchgate.net
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. mdpi.com For instance, the characteristic vibrational modes of the furan ring and the ester group can be readily identified. mdpi.com X-ray diffraction is another powerful technique that can be used to determine the three-dimensional structure of crystalline derivatives. researchgate.net The continuous improvement of these analytical methods allows for increasingly detailed and unambiguous characterization of complex organic molecules. researchgate.net
Computational Design of Advanced Materials Precursors and Functional Molecules
Computational chemistry is playing an increasingly important role in the design of new materials with specific properties. d-nb.info this compound and its derivatives can serve as building blocks for the creation of advanced materials, and computational methods can guide this design process.
By modeling the electronic and structural properties of different furan-benzoate derivatives, it is possible to predict their suitability as precursors for polymers, liquid crystals, or other functional materials. acs.org For example, computational screening can be used to identify molecules with desirable properties, such as high thermal stability or specific electronic characteristics. acs.orgeuropa.eu This in silico approach can significantly accelerate the discovery and development of new materials by focusing experimental efforts on the most promising candidates. d-nb.inforesearchgate.netnih.gov
The design of molecules for specific applications, such as in the development of new pharmaceuticals or organic electronics, can also be aided by computational methods. ontosight.ai Molecular docking studies, for instance, can predict how a molecule might interact with a biological target. researchgate.net As computational power and theoretical models continue to advance, the rational design of functional molecules based on the furan-benzoate scaffold will become an even more powerful tool for innovation.
Q & A
Q. What are the common synthetic routes for Ethyl 4-(furan-2-yl)benzoate, and how can reaction conditions be optimized?
this compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, it can be prepared by reacting ethyl 4-aminobenzoate with tetramethylthiuram disulfide (DTMT) to form intermediates, followed by deamination or hydrazine-mediated cyclization . Optimization involves adjusting reaction temperature (e.g., 60°C for N-alkylation), stoichiometry (e.g., 1.2:1:4.6 ratio of triethylamine, benzocaine, and 1-bromobutane), and purification via column chromatography (e.g., using DCM:MeOH 10:1) to achieve yields >75% . TLC and HPLC (purity ≥97%) are critical for monitoring progress .
Q. How is structural characterization of this compound performed?
Characterization relies on spectroscopic and crystallographic methods:
- NMR : - and -NMR identify substituents (e.g., furan protons at δ 6.49–7.09 ppm, ester carbonyl at δ 167.4 ppm) .
- IR : Peaks at 1718 cm confirm ester carbonyl groups .
- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths and angles for intermediates like ethyl 4-isothiocyanatobenzoate .
Q. What purification strategies are effective for derivatives of this compound?
Column chromatography with gradients (e.g., PE:EA 3:1 or DCM:MeOH 10:1) is standard . For polar derivatives, preparative HPLC with C18 columns ensures >97% purity. Recrystallization (e.g., from MeOH) improves crystallinity, as seen in intermediates with melting points 148–254°C .
Advanced Research Questions
Q. How does this compound function in enzyme inhibition studies?
Derivatives act as inhibitors for targets like Sirtuin 2 (SIRT2) and Xeroderma Pigmentosum Group A (XPA). For example, ethyl 4-(5-((3-(5-bromo-2-methylpyridin-3-yl)ureido)methyl)furan-2-yl)benzoate (compound 26) shows IC values in the nanomolar range via competitive binding assays. Structural modifications (e.g., bromopyridinyl groups) enhance selectivity, validated by molecular docking and HRMS .
Q. What role does this compound play in material science applications?
In resin cements, derivatives like ethyl 4-(dimethylamino)benzoate act as co-initiators with camphorquinone (CQ). Studies show a 1:2 CQ/amine ratio improves degree of conversion (DC) by 15–20% compared to 1:1 ratios. FT-IR kinetics reveal faster polymerization rates (e.g., 75% DC in 40 seconds) due to electron-donating dimethylamino groups .
Q. What challenges arise in crystallographic studies of this compound derivatives?
Twinned or low-resolution data complicates refinement. SHELXL addresses this via twin-law matrices and restraints on anisotropic displacement parameters. For example, high-resolution data (≤1.0 Å) enables robust refinement of furan ring planarity (RMSD <0.02 Å) .
Q. How do furan-containing derivatives interact with biological macromolecules?
Fluorescence polarization (FP) assays using Alexa Fluor-488-labeled probes (e.g., MRS5346) quantify binding to adenosine receptors. This compound scaffolds exhibit values <10 nM, with furan π-stacking interactions confirmed by mutagenesis studies .
Q. How can contradictory reactivity data in polymerization studies be resolved?
Ethyl 4-(dimethylamino)benzoate shows higher reactivity than 2-(dimethylamino)ethyl methacrylate in resin cements. Conflicting reports on amine concentration effects are reconciled via Arrhenius analysis: higher amine levels (>2 wt%) reduce steric hindrance, increasing DC by 12–18% .
Q. What safety protocols are recommended for handling this compound derivatives?
Safety Data Sheets (SDS) advise using PPE (gloves, goggles) and avoiding inhalation. Derivatives like ethyl 4-(1H-benzotriazol-1-yl)butanoate require storage at –20°C in inert atmospheres. Spills are neutralized with NaHCO and disposed via hazardous waste protocols .
Q. How are computational methods applied to study this compound derivatives?
DFT calculations (e.g., B3LYP/6-31G*) predict solvatochromic effects in OLED dyes. For example, dipole moments of 1-phenyl-3-naphthyl-5-(4-ethyl benzoate)-2-pyrazoline derivatives correlate with emission shifts (Δλ = 25–40 nm) in different solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
